molecular formula C19H19N3O5S B6512839 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886912-64-7

3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B6512839
CAS No.: 886912-64-7
M. Wt: 401.4 g/mol
InChI Key: KXEULGLMUIWCHO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.10454189 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N4_{4}O4_{4}S
  • IUPAC Name : this compound

Structural Features

The compound features:

  • Three methoxy groups (-OCH3_3) on the benzene ring.
  • An oxadiazole moiety which is known for its diverse biological activities.
  • A methylthio group (-S-CH3_3) which can enhance lipophilicity and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50_{50} values comparable to established chemotherapeutics such as doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The oxadiazole ring is known to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are often overexpressed in tumors .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies have shown that derivatives similar to this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on a series of oxadiazole derivatives revealed that those with substituents similar to our compound exhibited significant antiproliferative effects on HT29 colon cancer cells. The most active compounds showed IC50_{50} values below 10 µM .
  • Antimicrobial Evaluation :
    • Another evaluation tested the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values significantly lower than standard antibiotics, indicating strong antibacterial potential .

Data Summary Table

Biological ActivityTest SystemIC50_{50} ValueReference
AnticancerHT29 Cells<10 µM
AntibacterialS. aureus2 µg/ml
AntibacterialE. coli5 µg/ml

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-6-5-7-13(8-11)28-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEULGLMUIWCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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